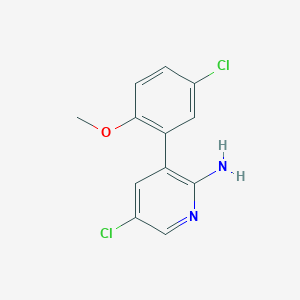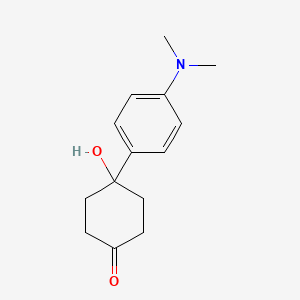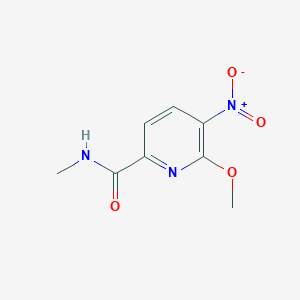
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide
Übersicht
Beschreibung
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide typically involves the nitration of a picolinamide derivative followed by methylation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amine derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxy or nitro groups.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure.
6-Chloro-N-methoxy-N-methyl-nicotinamide: Similar in having a methoxy and methyl group but differs in the presence of a chloro group.
Uniqueness: 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H9N3O4 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12) |
InChI-Schlüssel |
OMINSMOHRVKXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


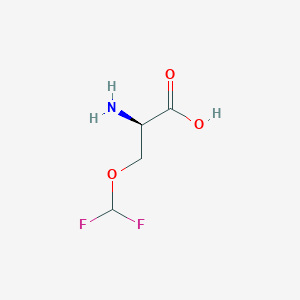
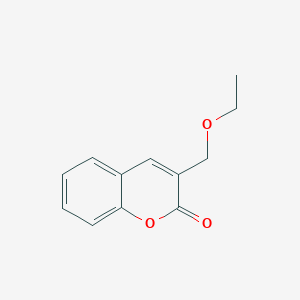
![[2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8390048.png)
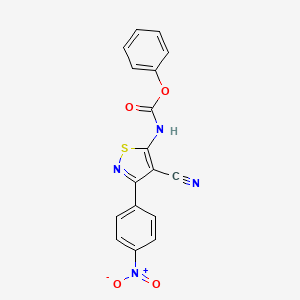
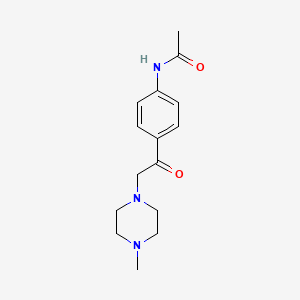

![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)

